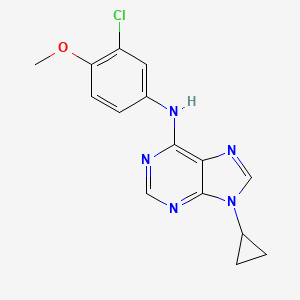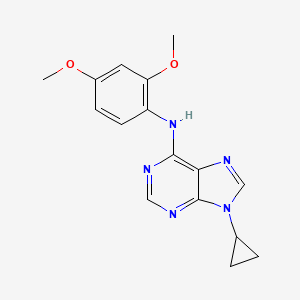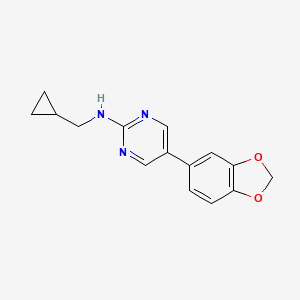![molecular formula C17H19N5O B6443539 N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549019-88-5](/img/structure/B6443539.png)
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, or 2-ME-6-MPP, is an organic compound belonging to the class of pyrimidines and pyrazolines. It is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate, a key nutrient for many organisms. 2-ME-6-MPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer.
Wirkmechanismus
2-ME-6-MPP inhibits the enzyme N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine by binding to its active site and preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition of this compound leads to a decrease in the production of folate, which is a key nutrient for many organisms. Additionally, 2-ME-6-MPP inhibits the enzyme TS by binding to its active site and preventing the enzyme from catalyzing the conversion of thymidine monophosphate to thymidine diphosphate. This inhibition of TS leads to a decrease in the production of thymidine diphosphate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects
2-ME-6-MPP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme this compound, leading to a decrease in the production of folate. This decrease in folate production can lead to a variety of symptoms, such as anemia, fatigue, and impaired immune function. Additionally, 2-ME-6-MPP has been found to inhibit the activity of the enzyme TS, leading to a decrease in the production of thymidine diphosphate. This decrease in thymidine diphosphate can lead to a variety of symptoms, such as impaired DNA synthesis and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-ME-6-MPP in laboratory experiments has a number of advantages and limitations. One advantage is that it is a potent inhibitor of the enzyme N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, making it an ideal tool for studying the effects of folate deficiency. Additionally, 2-ME-6-MPP is a potent inhibitor of the enzyme TS, making it an ideal tool for studying the effects of thymidine deficiency. However, there are also some limitations to the use of 2-ME-6-MPP in laboratory experiments. For example, it is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a potent inhibitor of both this compound and TS, meaning that it can lead to unintended effects when used in experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-ME-6-MPP. For example, it could be used in combination with other drugs to create more effective treatments for cancer and other diseases. Additionally, it could be used in combination with other folate and thymidine analogs to create more specific inhibitors of N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine and TS. Additionally, it could be used as a tool to study the effects of folate and thymidine deficiencies in various cell types. Finally, it could be used as a tool to study the effects of folate and thymidine deficiencies in various animal models.
Synthesemethoden
2-ME-6-MPP can be synthesized via a two-step process, involving the condensation of 6-methyl-1H-pyrazole-4-carboxylic acid and 2-methoxyphenylethyl amine. This reaction is followed by the reaction of the resulting intermediate with ethyl chloroformate in the presence of triethylamine. This reaction yields the desired compound 2-ME-6-MPP.
Wissenschaftliche Forschungsanwendungen
2-ME-6-MPP has been studied extensively for its potential therapeutic applications. In particular, it has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine), which is involved in the biosynthesis of folate, a key nutrient for many organisms. This inhibition has been shown to be effective in the treatment of cancer, as well as other diseases such as malaria and psoriasis. Additionally, 2-ME-6-MPP has been found to be a potent inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. This inhibition has been found to be effective in the treatment of a variety of other diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-8-7-14-5-3-4-6-15(14)23-2/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFOSQOIEHZBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)


![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)

![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
